3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858793
InChI: InChI=1S/C16H14F2N2O/c17-11-7-5-10(6-8-11)9-20-15(14(19)16(20)21)12-3-1-2-4-13(12)18/h1-8,14-15H,9,19H2
SMILES:
Molecular Formula: C16H14F2N2O
Molecular Weight: 288.29 g/mol

3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one

CAS No.:

Cat. No.: VC15858793

Molecular Formula: C16H14F2N2O

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one -

Specification

Molecular Formula C16H14F2N2O
Molecular Weight 288.29 g/mol
IUPAC Name 3-amino-4-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one
Standard InChI InChI=1S/C16H14F2N2O/c17-11-7-5-10(6-8-11)9-20-15(14(19)16(20)21)12-3-1-2-4-13(12)18/h1-8,14-15H,9,19H2
Standard InChI Key LCRLBTDJPNMCGY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one features a β-lactam azetidinone ring system substituted with a 4-fluorobenzyl group at position 1, a 2-fluorophenyl group at position 4, and an amino group at position 3. The azetidinone ring, a strained four-membered heterocycle, imposes unique electronic and steric constraints that influence reactivity and biological interactions. The fluorinated aromatic rings enhance lipophilicity and metabolic stability, while the amino group provides a site for further functionalization .

Table 1: Comparative Structural Features of Selected Azetidinones

CompoundSubstituents (Positions 1, 3, 4)Molecular FormulaMolecular Weight (g/mol)
Target Compound4-Fluorobenzyl, NH₂, 2-FluorophenylC₁₆H₁₄F₂N₂O284.30*
EVT-151974744-Fluorobenzyl, NH₂, 4-MethoxyphenylC₁₇H₁₇FN₂O₂300.33
EVT-153634724-Fluorobenzyl, NH₂, 3,4-DimethoxyphenylC₁₈H₁₉FN₂O₃330.36
EVT-154055524-Fluorophenyl, NH₂C₉H₉FN₂O180.18
CAS 1291490-60-2 4-Fluorobenzyl, NH₂, p-TolylC₁₇H₁₇FN₂O284.33

*Inferred from structural analogs .

Spectroscopic and Computational Insights

While experimental spectral data for the target compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) studies on related azetidinones provide predictive benchmarks:

  • IR: Stretching vibrations for the β-lactam carbonyl (1,740–1,680 cm⁻¹) and N-H bonds (3,350–3,300 cm⁻¹).

  • ¹³C NMR: Carbonyl resonance at δ 165–175 ppm, with aromatic carbons appearing between δ 110–160 ppm.

  • X-ray crystallography: Analogous compounds exhibit puckered azetidinone rings with dihedral angles of 15–25° between substituents .

Density functional theory (DFT) simulations predict a planar amino group and slight distortion in the azetidinone ring due to steric interactions between the fluorinated aryl groups.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one can be approached via two primary routes:

  • Staudinger Cyclization:

    • Step 1: Condensation of 2-fluorobenzaldehyde with a β-amino acid derivative to form an imine.

    • Step 2: [2+2] Cycloaddition with 4-fluorobenzyl isocyanate under photolytic conditions .

    • Yield: 45–60% (based on analogous syntheses).

  • Kinugasa Reaction:

    • Step 1: Copper-catalyzed coupling of 4-fluorobenzyl nitrile oxide with a 2-fluorophenyl-substituted alkyne.

    • Step 2: Hydrolysis and cyclization to form the azetidinone core.

    • Yield: 35–50%.

Critical Parameters for Yield Improvement

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .

  • Catalysts: Triethylamine or DMAP improves imine formation kinetics.

  • Temperature Control: Maintaining 0–5°C during cycloaddition minimizes side reactions.

Chemical Reactivity and Derivatization

Nucleophilic Modifications

The amino group at position 3 serves as a primary site for functionalization:

  • Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) yields amide derivatives (e.g., 3-Acetamido-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one).

  • Schiff Base Formation: Condensation with aldehydes introduces imine linkages for metal coordination .

Ring-Opening Reactions

The β-lactam ring undergoes selective cleavage under acidic or basic conditions:

  • Acidic Hydrolysis: Generates a β-amino acid derivative (e.g., 3-Amino-4-(2-fluorophenyl)pentanedioic acid).

  • Nucleophilic Attack: Thiols or amines open the ring to form thioether or diamino compounds.

Biological Activity and Mechanism of Action

Enzymatic Inhibition

Structural analogs demonstrate inhibitory effects on:

  • Serine Proteases: Binding to the active site via hydrogen bonding with the β-lactam carbonyl .

  • Tyrosine Kinases: Fluorophenyl groups occupy hydrophobic pockets in ATP-binding domains.

Anticancer Screening

Preliminary assays on breast cancer (MCF-7) and lung cancer (A549) cell lines reveal IC₅₀ values of 10–25 µM for related compounds, with apoptosis induction via caspase-3 activation .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting methoxy groups with fluorine improves metabolic stability .

  • Prodrug Design: Esterification of the amino group enhances oral bioavailability.

Computational Drug Design

Molecular docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) for the epidermal growth factor receptor (EGFR), positioning the compound as a candidate for tyrosine kinase inhibitor development .

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